5-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride
Description
Properties
IUPAC Name |
5-nitro-2-pyrrolidin-3-yloxypyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3.ClH/c13-12(14)7-1-2-9(11-5-7)15-8-3-4-10-6-8;/h1-2,5,8,10H,3-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGNTUFZBQMBFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=NC=C(C=C2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride typically involves the reaction of 5-nitro-2-pyridinol with 3-pyrrolidinol in the presence of a suitable base and solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound readily available for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The ether linkage allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives, reduced forms of the compound, and various substituted products depending on the reagents used .
Scientific Research Applications
Medicinal Chemistry
5-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride is primarily used as a building block in the synthesis of biologically active molecules. The presence of the pyrrolidine ring contributes to the compound's stereochemistry, which is crucial for the development of drugs with specific biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacteria suggest potential therapeutic applications in treating infections .
Antiviral Research
In light of recent global health challenges, compounds like this compound are being explored for their antiviral activities. Studies have shown that similar nitro-containing compounds can inhibit viral replication, making this compound a candidate for further investigation in antiviral drug development .
In Silico Studies
Molecular docking studies have been employed to predict how this compound interacts with various biological targets. These studies help elucidate its mechanism of action and identify potential therapeutic pathways .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several pyridine derivatives, including this compound. Results showed that this compound exhibited comparable efficacy to standard antibiotics against a panel of resistant bacterial strains, highlighting its potential as an alternative treatment option .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
In a series of experiments aimed at optimizing the biological activity of nitro-pyridine derivatives, researchers synthesized various analogs of this compound. The SAR analysis revealed that modifications to the nitro group significantly affected antimicrobial potency, providing insights for future drug design efforts focused on enhancing efficacy while minimizing toxicity.
Mechanism of Action
The mechanism of action of 5-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key cellular processes.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : (S)-5-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride
- CAS Number : 1286208-57-8
- Molecular Formula : C₉H₁₂ClN₃O₃
- Molecular Weight : 259.69 g/mol
- Structure: Features a pyridine ring substituted with a nitro (-NO₂) group at the 5-position and a pyrrolidin-3-yloxy moiety at the 2-position. The pyrrolidine ring (5-membered nitrogen-containing heterocycle) contributes to conformational flexibility, while the nitro group enhances electron-withdrawing properties.
Applications :
Primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its versatile reactivity. The nitro group facilitates further functionalization (e.g., reduction to amines), and the pyrrolidine moiety may enhance binding to biological targets .
Comparison with Structurally Similar Compounds
Piperidine-Based Analogs
Piperidine derivatives differ in ring size (6-membered vs. pyrrolidine’s 5-membered ring), influencing steric and electronic properties.
Key Findings :
Sulfur-Containing Analog
Key Findings :
Methyl-Substituted Pyrrolidine Analog
Key Findings :
Electronic Effects
Steric and Conformational Considerations
- Pyrrolidine’s smaller ring size allows tighter binding to enzymatic pockets compared to piperidine derivatives.
Pharmacological and Industrial Relevance
- Pharmaceuticals : Nitro groups are often reduced to amines for drug synthesis (e.g., antibiotics or kinase inhibitors).
Biological Activity
5-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
This compound, with the CAS number 1220020-58-5, has the molecular formula and a molecular weight of approximately 211.20 g/mol. The structure features a nitro group at the 5-position of the pyridine ring and a pyrrolidinyl ether substituent, which is critical for its biological properties.
Antimicrobial Activity
Research indicates that compounds containing pyridine and pyrrolidine moieties exhibit notable antimicrobial activity against various pathogens. For instance, in a study published in Molecules, derivatives similar to 5-Nitro-2-(pyrrolidin-3-yloxy)pyridine were tested against ESKAPE pathogens, showing significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium .
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Nitro-2-(pyrrolidin-3-yloxy)pyridine | Staphylococcus aureus | < 10 µg/mL |
| Escherichia coli | < 20 µg/mL | |
| Acinetobacter baumannii | < 15 µg/mL |
The compound's efficacy was comparable to standard antibiotics like Amikacin, indicating its potential as an alternative treatment option in antibiotic-resistant infections .
Anticancer Activity
The anticancer properties of piperidine derivatives have been documented extensively. A recent review highlighted that compounds with similar structures to 5-Nitro-2-(pyrrolidin-3-yloxy)pyridine demonstrated cytotoxic effects against various cancer cell lines, including hypopharyngeal carcinoma . The mechanism of action is believed to involve the induction of apoptosis and inhibition of key signaling pathways involved in tumor progression.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study assessing the cytotoxic effects of piperidine derivatives:
- Cell Line : FaDu (hypopharyngeal carcinoma)
- Reference Drug : Bleomycin
- Results : The compound exhibited IC50 values lower than those of Bleomycin, suggesting enhanced potency.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds like 5-Nitro-2-(pyrrolidin-3-yloxy)pyridine. Research indicates that modifications to the pyridine and pyrrolidine rings can significantly influence antimicrobial and anticancer activities. For example, the presence of electron-withdrawing groups (like nitro) enhances binding affinity to biological targets .
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Nitro group at position 5 | Increased antimicrobial activity |
| Alkyl substitutions on pyrrolidine | Enhanced cytotoxicity against cancer cells |
Q & A
Q. How to optimize catalytic systems for asymmetric synthesis of the pyrrolidine moiety?
- Strategy : Screen chiral ligands (e.g., BINAP or Josiphos) in Ir- or Rh-catalyzed hydrogenation of prochiral enamines. Use HPLC with chiral columns to determine enantiomeric excess (>99% ee) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
